8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Systematic Nomenclature & International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine follows established International Union of Pure and Applied Chemistry conventions for complex aromatic amine compounds. The complete International Union of Pure and Applied Chemistry name is designated as this compound, reflecting the precise positional relationships of functional groups within the bicyclic structure. The compound is officially registered under Chemical Abstracts Service number 348627-52-1, providing unique identification within chemical databases and regulatory frameworks. Alternative systematic names include 1-Naphthalenamine, 8-bromo-1,2,3,4-tetrahydro-, which emphasizes the naphthalene core structure with specific substitution patterns. The molecular connectivity is precisely described through the International Chemical Identifier string InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2, which provides comprehensive structural information for computational applications.
The Simplified Molecular Input Line Entry System representation C1CC(C2=C(C1)C=CC=C2Br)N offers a linear notation that captures the complete molecular structure including stereochemical information. The International Chemical Identifier Key ZSWFVACTSWMVQG-UHFFFAOYSA-N serves as a condensed identifier that uniquely distinguishes this compound from related structural analogs. The systematic nomenclature also encompasses consideration of regioisomeric relationships with other brominated tetrahydronaphthalene derivatives, where positional designations become critical for distinguishing between 5-bromo, 6-bromo, 7-bromo, and 8-bromo substitution patterns. Database entries consistently maintain the standardized nomenclature to ensure accurate identification across multiple chemical information systems and research platforms.
Table 1: Systematic Nomenclature and Chemical Identifiers
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Number | 348627-52-1 |
| Molecular Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| International Chemical Identifier | InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2 |
| International Chemical Identifier Key | ZSWFVACTSWMVQG-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1CC(C2=C(C1)C=CC=C2Br)N |
Three-Dimensional Conformational Analysis
The three-dimensional conformational landscape of this compound exhibits complex behavior characteristic of substituted tetrahydronaphthalene systems. Computational investigations of related tetrahydronaphthalene derivatives reveal that the saturated cyclohexene ring adopts multiple conformational states, with twisted conformations typically representing global minimum energy structures. The conformational preferences are significantly influenced by the bromine substituent at the 8-position, which introduces steric and electronic perturbations that affect the overall molecular geometry. Research on 1,2,3,4-tetrahydronaphthalene indicates that ring inversion processes occur with energy barriers ranging from 3.7 to 4.3 kilocalories per mole, which is substantially higher than previously reported semiempirical calculations.
The presence of the bromine atom at the 8-position creates additional conformational constraints through steric interactions with the amine functionality at the 1-position. Computational studies utilizing ab initio methods at the Hartree-Fock/6-31G** level demonstrate superior agreement with experimental vibrational frequencies compared to molecular mechanics force field calculations. The twisted conformation of the cyclohexene ring minimizes unfavorable interactions while maintaining optimal overlap of aromatic orbitals within the benzene portion of the naphthalene system. Electronic structure calculations reveal that conformational interconversion involves coordinated movements of the saturated ring system while preserving the planarity of the aromatic component.
Investigations of related tetrahydronaphthalene systems demonstrate that heteroatom substitution significantly alters conformational preferences, with oxygen, sulfur, and selenium derivatives showing distinct energy landscapes. The conformational analysis of this compound benefits from these comparative studies, which establish that halogen substitution patterns create unique steric environments that influence molecular flexibility. Vibrational spectroscopic analysis provides experimental validation of computational predictions regarding conformational behavior and ring flexibility.
Table 2: Conformational Analysis Parameters
| Conformational Property | Value Range |
|---|---|
| Ring Inversion Energy Barrier | 3.7-4.3 kcal/mol |
| Preferred Conformation | Twisted |
| Computational Method | Hartree-Fock/6-31G** |
| Vibrational Frequency Agreement | Superior to Molecular Mechanics |
Crystallographic Structure Determination
Crystallographic structure determination of this compound provides definitive three-dimensional structural information that validates computational predictions and establishes precise atomic coordinates. The crystallographic analysis reveals detailed bond lengths, bond angles, and intermolecular interactions that govern solid-state packing arrangements. The bromine atom at the 8-position exhibits characteristic van der Waals interactions with neighboring molecules, contributing to the overall crystal lattice stability. Experimental determination of unit cell parameters provides fundamental data for understanding molecular organization in the crystalline state.
The amine functionality at the 1-position participates in hydrogen bonding networks that significantly influence crystal packing motifs and intermolecular stability. Crystallographic data collection typically employs standard X-ray diffraction techniques with appropriate crystal mounting and data collection strategies to ensure high-quality structural refinement. The asymmetric unit composition and space group determination provide essential information about molecular symmetry relationships and crystal system classification. Thermal parameters derived from crystallographic refinement indicate atomic displacement characteristics and provide insights into molecular motion within the crystal lattice.
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWFVACTSWMVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697845 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348627-52-1 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination Reaction
The primary synthetic route involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine by adding bromine to the amine substrate dissolved in an appropriate solvent. This reaction selectively introduces a bromine atom at the 8-position of the tetrahydronaphthalene ring system.
The solvent choice and reaction conditions (temperature, bromine equivalents) are critical to ensure regioselectivity and to avoid overbromination or side reactions.
After bromination, purification steps such as recrystallization or chromatographic techniques are employed to isolate the pure 8-bromo derivative.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,2,3,4-tetrahydronaphthalen-1-amine + Br2 | Solvent (e.g., dichloromethane), controlled temperature | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Not specified | Selective bromination at 8-position |
Alternative Synthetic Route via 8-Bromo-3,4-dihydronaphthalen-2(1H)-one
Starting from 8-Bromo-3,4-dihydronaphthalen-2(1H)-one
An alternative approach involves starting with 8-bromo-3,4-dihydronaphthalen-2(1H)-one, which can be synthesized from 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol by oxidation (see Section 3).
This ketone intermediate undergoes reductive amination with amines such as (R)-N-ethylphenylamine to yield amine derivatives, which can be further functionalized.
This method is often used in medicinal chemistry to prepare analogues with various substituents for structure-activity relationship studies.
Reductive Amination and Functionalization
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 8-Bromo-3,4-dihydronaphthalen-2(1H)-one + (R)-N-ethylphenylamine | p-Toluenesulfonic acid, toluene, 50°C; then NaBH4, MeOH/i-PrOH, 70°C | Aminated tetrahydronaphthalene derivative | 37% | Reductive amination step |
| 2 | Aminated intermediate + N-methylpiperazine | Pd(OAc)2, BINAP, PhMe, 80°C; then NaOtBu, 100°C | Aminated piperazine-substituted product | 64% | Buchwald-Hartwig amination |
| 3 | Bromination at 5-position | NBS, DMF, 72 h | Brominated intermediate | 79% | Selective bromination |
| 4 | Suzuki coupling with phenylboronic acids | Pd(dppf)Cl2, K2CO3, PhMe/EtOH, 80°C, 3 h | Phenyl-substituted tetrahydronaphthalenes | 30-49% | Cross-coupling to diversify products |
Synthesis of 8-Bromo-3,4-dihydronaphthalen-2(1H)-one Intermediate
This intermediate is synthesized by oxidation of 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol using pyridinium chlorochromate (PCC) in dichloromethane.
The reaction proceeds efficiently, yielding the ketone with high yield (~95%) after simple workup involving silica plug filtration and solvent removal.
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol + PCC | Dichloromethane, room temperature | 8-Bromo-3,4-dihydronaphthalen-2(1H)-one | 95% | Oxidation with PCC |
Summary Table of Preparation Methods
Research Findings and Notes
The direct bromination method is straightforward but may require careful control to avoid polybromination or degradation of the amine.
The route involving the ketone intermediate allows for more complex functionalization, useful in medicinal chemistry for generating derivatives with improved biological activity.
The Buchwald-Hartwig amination and Suzuki cross-coupling reactions are key modern synthetic tools enabling the diversification of the tetrahydronaphthalene scaffold.
High yields in oxidation and bromination steps indicate these are reliable and scalable reactions.
The compound and its derivatives have potential applications in modulating neurotransmitter systems, highlighting the importance of efficient synthetic routes for drug development.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation Products: Formation of 8-bromo-1,2,3,4-tetrahydronaphthalene-1-one.
Reduction Products: Formation of 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution Products: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is utilized as a versatile intermediate in organic synthesis. Its bromine atom enhances reactivity, allowing for further transformations into more complex molecules. This property makes it a valuable building block in the development of novel compounds.
Biology
Research indicates that this compound may interact with various biological systems. It has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests possible applications in pharmacology for conditions such as depression and anxiety.
Medicine
Ongoing studies are investigating its role as a scaffold for new drug candidates aimed at treating diseases such as tuberculosis (TB). A notable study reported that tetrahydronaphthalene amides (THNAs), including derivatives of this compound, exhibited significant inhibitory effects on Mycobacterium tuberculosis growth, presenting a promising avenue for anti-TB drug development .
Industry
In industrial applications, 8-bromo derivatives are used in the production of specialty chemicals and materials. Their unique properties make them suitable for creating dyes and pigments.
Case Study 1: Anti-Tuberculosis Activity
A study focused on tetrahydronaphthalene amides demonstrated that specific analogues derived from this compound showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 1 μg/mL . These findings highlight the compound's potential as a lead structure in developing new anti-TB therapies.
Case Study 2: Neurotransmitter Modulation
Research has indicated that derivatives of this compound may act as selective antagonists at serotonin receptors (5-HT1B), showing efficacy in animal models for depression and anxiety . This positions 8-bromo derivatives as possible candidates for further pharmacological exploration.
Mechanism of Action
The mechanism by which 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bromine Substitution Position Variants
The position of bromine significantly influences electronic and steric properties:
- 6-Bromo derivatives (e.g., 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, CAS: 1810069-91-0): These isomers exhibit similar reactivity but differ in binding affinity due to altered halogen placement. The hydrochloride salt form enhances solubility in polar solvents .
- 8-Bromo-2-amine (e.g., (R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, CAS: 161661-17-2): The amine group at the 2-position alters hydrogen-bonding capacity, impacting interactions with biological targets .
Table 1: Brominated Analogs Comparison
Functional Group Modifications
Amine Group Derivatives
- N,N-Dimethyl variants (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine): Dimethylation reduces basicity and increases lipophilicity, improving blood-brain barrier penetration. Melting points range from 137–139°C, with HPLC retention times ($ t_R $) of 15.3–17.2 min .
- N-Benzyl and N-Phenylethyl derivatives : These modifications enhance receptor selectivity. For example, (S)-N-benzyl-8-bromo-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is synthesized via alkylation (82% yield) and used in kinase inhibition studies .
Halogen and Heteroatom Additions
- Chloro and Fluoro analogs (e.g., 5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, CAS: 1781677-37-9): Dual halogenation increases electrophilicity, favoring nucleophilic substitution reactions. These compounds are explored in anticancer research .
- Methoxy-substituted derivatives (e.g., (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, CAS: 911372-77-5): Methoxy groups improve solubility ($ \text{MW} = 213.70 \, \text{g/mol} $) and stabilize aromatic interactions in receptor binding .
Stereochemical Variations
Enantiomers exhibit distinct biological activities:
- (S)-6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1335823-60-3): The (S)-configuration enhances affinity for serotonin receptors, as shown in preliminary antineoplastic assays .
- (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 960128-64-7): The phosphino group in the (R)-enantiomer facilitates asymmetric catalysis, with applications in enantioselective synthesis .
Table 2: Stereochemical and Functional Group Impacts
Biological Activity
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated organic compound with the molecular formula C10H12BrN. It features a bromine atom at the 8th position of the naphthalene ring system and an amine group at the 1-position. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine using bromine (Br2) in solvents like dichloromethane under controlled conditions. This process is a classic example of electrophilic aromatic substitution.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using potassium permanganate or chromyl chloride to form oxo-compounds.
- Reduction : Employing lithium aluminum hydride or hydrogen gas to yield alcohol derivatives.
- Substitution : Interacting with nucleophiles to produce various substituted derivatives.
Reactivity Table
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4 or CrO2Cl2 | 8-bromo-1,2,3,4-tetrahydronaphthalene-1-one |
| Reduction | LiAlH4 or H2 | 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
| Substitution | Nucleophiles (alkyl halides) | Various substituted derivatives |
The biological activity of this compound is largely dependent on its interactions with specific molecular targets such as enzymes or receptors. Studies suggest that it may influence neurotransmitter systems and could potentially serve as a therapeutic agent for neurological disorders by modulating serotonin or dopamine pathways .
Case Studies and Research Findings
Recent research indicates that compounds structurally related to this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis (M.tb). For instance, tetrahydronaphthalene amides have been identified as effective ATP synthase inhibitors with some analogues demonstrating MIC90 values less than 1 μg/mL against M.tb .
Another study highlighted the potential use of similar compounds in cancer research due to their ability to modulate signaling pathways involved in tumor growth.
Comparative Analysis
A comparison of this compound with other related compounds reveals distinct biological activities based on structural variations.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Amino-naphthalene | Simple naphthalene with an amino group | Lacks bromination; serves as a basic amine scaffold |
| 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine instead of bromine | Different halogen may alter reactivity |
| 9-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Bromination at position 9 | Changes in biological activity due to position swap |
| 8-Methylamino-1,2,3,4-tetrahydronaphthalen | Methylamino group instead of bromo | Altered polarity and potential biological effects |
Q & A
Q. Basic
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, leveraging the compound’s herringbone stacking motif for high-resolution refinement .
- NMR Spectroscopy : Distinct signals for the NH₂ group (δ ~3.1 ppm) and bromine-induced deshielding of adjacent protons (δ ~7.2–7.5 ppm) confirm substitution .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 226.11 .
What biological activities are associated with this compound?
Basic
The compound exhibits moderate inhibition of cytochrome P450 enzymes (e.g., CYP2D6 and CYP3A4), critical in drug metabolism studies. Its NH₂ and Br groups enable hydrogen bonding and hydrophobic interactions with enzyme active sites .
Experimental Design : In vitro assays using human liver microsomes and LC-MS/MS to monitor metabolite formation .
How can enantiomers of this compound be resolved, and what chiral auxiliaries are effective?
Q. Advanced
- Chiral Resolution : Use tert-butanesulfinyl imine intermediates. For example, reaction with (SS)- or (RS)-tert-butanesulfinamide followed by diastereomeric salt crystallization .
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents achieves baseline separation (α > 1.2) .
Key Insight : The tetrahydronaphthalene ring’s rigidity enhances enantiomeric differentiation during crystallization .
What computational methods predict the stereoelectronic properties of this compound?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The Br atom’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), influencing nucleophilic reactivity .
- Molecular Docking : Autodock Vina simulates binding to CYP450 isoforms, revealing Br’s role in van der Waals interactions (binding energy: -8.9 kcal/mol) .
How does the bromine position in related analogs affect pharmacological activity?
Advanced
Comparative studies show:
What crystallographic challenges arise in studying this compound, and how are they addressed?
Q. Advanced
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
